molecular formula C10H7ClN2 B1366303 2-Chloro-6-phenylpyrazine CAS No. 41270-62-6

2-Chloro-6-phenylpyrazine

Cat. No. B1366303
CAS RN: 41270-62-6
M. Wt: 190.63 g/mol
InChI Key: XSCFGLUXJLGZJE-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylpyrazine is a chemical compound with the molecular formula C10H7ClN2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Chloro-6-phenylpyrazine involves the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines . The reaction is heated in the microwave at 120 °C for 15 minutes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-phenylpyrazine is represented by the InChI code: 1S/C10H7ClN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H .


Physical And Chemical Properties Analysis

2-Chloro-6-phenylpyrazine is a solid or semi-solid or liquid or lump at room temperature . It has a molecular weight of 190.63 . The boiling point is 300.6±37.0C at 760 mmHg and the melting point is 34-35C .

Scientific Research Applications

Chemical Reactions and Transformations

2-Chloro-6-phenylpyrazine undergoes interesting chemical transformations. For example, when treated with potassium amide in liquid ammonia, it yields two ring contraction products: 4(5)-phenylimidazole and 2-cyano-4(5)-phenylimidazole (Lont & Plas, 2010).

Corrosion Inhibition

This compound demonstrates potential as a corrosion inhibitor. A study found that 3-chloro-6-phenylpyrazine exhibits inhibitive action on mild steel corrosion in acidic environments, suggesting its applicability in industrial settings (Olasunkanmi, Sebona & Ebenso, 2017).

Enzyme Immunoassay Applications

2-Chloro-4-arylamino-6-alkyl-1,3,5-triazines, similar in structure to 2-Chloro-6-phenylpyrazine, have been used as model compounds in enzyme immunoassays. These assays are crucial for determining non-extractable (bound) triazine residues in environmental samples (Dankwardt et al., 1996).

Agricultural Chemical Studies

Compounds related to 2-Chloro-6-phenylpyrazine, such as atrazine derivatives, have been extensively studied in relation to their presence in groundwater and their relationship with land use, highlighting environmental monitoring and safety concerns (Kolpin, 1997).

Safety And Hazards

The safety information for 2-Chloro-6-phenylpyrazine indicates that it has the GHS07 signal word “Warning”. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-chloro-6-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCFGLUXJLGZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410638
Record name 2-Chloro-6-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenylpyrazine

CAS RN

41270-62-6
Record name 2-Chloro-6-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-phenylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared from 2,6-dichloropyrazine (1.01 g, 6.78 mmol) and phenylboronic acid (946.7 mg, 7.76 mmol) according to Method K, except the product was purified by silica gel chromatography (DCM, Rf=0.37) instead of preparative HPLC: 1H NMR (300 MHz, chloroform-D) δ ppm 7.46-7.53 (m, 3H), 7.94-7.98 (m, 2H), 8.22 (s, 1H), 8.63 (s, 1H). MS (DCI/NH3) m/z=191 (M+H)+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
946.7 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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